molecular formula C27H30BrN5O4S B11080269 1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

Cat. No.: B11080269
M. Wt: 600.5 g/mol
InChI Key: WVXIGBOSVYWTKB-UHFFFAOYSA-N
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Description

1-[3-(4-BENZYLPIPERAZINO)-4-NITROPHENYL]-4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by its unique structure, which includes benzylpiperazine, nitrophenyl, and bromophenylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-BENZYLPIPERAZINO)-4-NITROPHENYL]-4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-BENZYLPIPERAZINO)-4-NITROPHENYL]-4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the bromophenyl position.

Scientific Research Applications

1-[3-(4-BENZYLPIPERAZINO)-4-NITROPHENYL]-4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-BENZYLPIPERAZINO)-4-NITROPHENYL]-4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: Shares the nitrophenyl group but lacks the benzylpiperazine and bromophenylsulfonyl groups.

    1-(4-Bromophenyl)piperazine: Contains the bromophenyl group but lacks the nitrophenyl and benzylpiperazine groups.

    1-(3-Methoxy-4-nitrophenyl)piperazine: Similar nitrophenyl group with a methoxy substituent.

Uniqueness

1-[3-(4-BENZYLPIPERAZINO)-4-NITROPHENYL]-4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINE is unique due to its combination of benzylpiperazine, nitrophenyl, and bromophenylsulfonyl groups

Properties

Molecular Formula

C27H30BrN5O4S

Molecular Weight

600.5 g/mol

IUPAC Name

1-benzyl-4-[5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]piperazine

InChI

InChI=1S/C27H30BrN5O4S/c28-23-6-9-25(10-7-23)38(36,37)32-18-16-30(17-19-32)24-8-11-26(33(34)35)27(20-24)31-14-12-29(13-15-31)21-22-4-2-1-3-5-22/h1-11,20H,12-19,21H2

InChI Key

WVXIGBOSVYWTKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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